molecular formula C13H9ClO3 B6356826 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% CAS No. 1181566-94-8

4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6356826
CAS RN: 1181566-94-8
M. Wt: 248.66 g/mol
InChI Key: OLQCDPHOUXYVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(3-hydroxyphenyl)benzoic acid (4-CPA) is a phenolic acid that has been used for a variety of scientific and industrial applications. 4-CPA is an important compound in the synthesis of many drugs, dyes, and other organic compounds. It is also used in the production of pharmaceuticals, food additives, and fragrances. 4-CPA has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of drugs, dyes, and other organic compounds. 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% has also been used in the production of pharmaceuticals, food additives, and fragrances. In addition, 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain types of cancer cells, and it has been studied for its potential to be used as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95%. In addition, 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% is believed to act as an antioxidant, which may be responsible for its potential anti-cancer effects.
Biochemical and Physiological Effects
4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and it has been studied for its potential to be used as an anti-cancer agent. In addition, 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% has been studied for its potential anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis. In addition, 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% has been studied for its potential to reduce cholesterol levels.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in a variety of concentrations. In addition, 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% is relatively stable and has a low toxicity. However, 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% does have some limitations. It is not soluble in water, and it is not very soluble in organic solvents. In addition, 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% can be degraded by light and air.

Future Directions

There are several potential future directions for 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% research. One potential direction is to investigate the potential of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% as an anti-cancer agent. Another potential direction is to investigate the potential of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% as an anti-inflammatory agent. In addition, future research could focus on the potential of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% to reduce cholesterol levels. Finally, future research could focus on the potential of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% to be used in the synthesis of drugs, dyes, and other organic compounds.

Synthesis Methods

4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% can be synthesized in a variety of ways. One method involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxybenzoic acid. This reaction takes place in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white solid with a melting point of 110-111°C. Another method involves the oxidation of 4-chloro-3-hydroxybenzoic acid with chromium trioxide. This reaction produces 4-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% in a yield of 90-95%.

properties

IUPAC Name

4-chloro-3-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCDPHOUXYVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653528
Record name 6-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-hydroxyphenyl)benzoic acid

CAS RN

1181566-94-8
Record name 6-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.